molecular formula C9H12N2O3S2 B2478206 (2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide CAS No. 1089663-51-3

(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide

Cat. No.: B2478206
CAS No.: 1089663-51-3
M. Wt: 260.33
InChI Key: CYXMKNKXCFITFO-ZETCQYMHSA-N
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Description

(2S)-1-(Thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (CAS 1089663-51-3) is a chiral small molecule featuring a pyrrolidine ring constrained in the (S)-configuration and a thiophene-2-sulfonamide group. With a molecular formula of C9H12N2O3S2 and a molecular weight of 260.33 g/mol, this compound serves as a versatile building block in drug discovery and medicinal chemistry research . Its structure combines two privileged motifs: the pyrrolidine scaffold, which is a key feature in the design of bioactive molecules and pharmaceutical agents , and the sulfonamide functional group, which is recognized as a potent zinc-binding moiety in enzyme inhibition . Thiophene-based sulfonamides, like this compound, have been investigated as potent inhibitors of carbonic anhydrase I and II (hCA I and II) isoenzymes, demonstrating inhibitory effects at nanomolar concentrations. Research indicates these compounds exhibit non-competitive inhibition and that both the sulfonamide and thiophene rings play a significant role in interacting with the enzyme . This makes the compound of particular interest for researchers developing novel enzyme inhibitors. The compound is available from multiple suppliers with purities typically ranging from 95% to 98% . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic human use.

Properties

IUPAC Name

(2S)-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3S2/c10-9(12)7-3-1-5-11(7)16(13,14)8-4-2-6-15-8/h2,4,6-7H,1,3,5H2,(H2,10,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXMKNKXCFITFO-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)S(=O)(=O)C2=CC=CS2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Pyrrolidine Intermediates

The foundational step in synthesizing (2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide involves the sulfonylation of a pyrrolidine precursor. A widely cited method involves reacting (2S)-pyrrolidine-2-carboxamide with thiophene-2-sulfonyl chloride under basic conditions. The reaction typically proceeds in polar aprotic solvents such as tetrahydrofuran (THF) or dichloromethane (DCM), with organic bases like triethylamine or pyridine to neutralize HCl byproducts.

Example Protocol

  • Substrate Preparation : (2S)-Pyrrolidine-2-carboxamide (1.0 equiv) is dissolved in anhydrous THF at 0–5°C.
  • Sulfonylation : Thiophene-2-sulfonyl chloride (1.2 equiv) is added dropwise, followed by triethylamine (2.5 equiv).
  • Reaction Monitoring : The mixture is stirred for 12–24 hours at room temperature, with TLC or HPLC used to confirm completion.
  • Workup : The reaction is quenched with ice-cold water, and the product is extracted with ethyl acetate.

Yields for this step typically range from 65% to 85%, depending on the purity of the starting materials and reaction conditions.

Alternative Routes via Intermediate Functionalization

Alternative pathways focus on modifying pre-sulfonylated pyrrolidine derivatives. For instance, a patent by describes a method where a fluorophenylsulfonyl-pyrrolidine intermediate undergoes alkylation or coupling reactions to introduce the carboxamide group. This approach avoids direct sulfonylation challenges, such as regioselectivity issues.

Key Steps

  • Intermediate Synthesis : (2S)-1-(4-Fluorophenylsulfonyl)pyrrolidine-2-carboxylic acid is activated as a mixed anhydride using chloroformate reagents.
  • Amidation : The activated intermediate reacts with ammonium hydroxide or primary amines to yield the carboxamide.
  • Crystallization : The crude product is purified via antisolvent crystallization using dichloromethane and n-heptane.

Reaction Optimization and Critical Parameters

Solvent and Temperature Effects

Solvent choice significantly impacts reaction efficiency. Polar aprotic solvents like THF and DCM are preferred for sulfonylation due to their ability to stabilize ionic intermediates. However, the patent highlights that 2-methyltetrahydrofuran (MeTHF) improves yield by 10–15% compared to THF, likely due to its higher boiling point and better solubility of sulfonyl chlorides.

Temperature Optimization

  • Sulfonylation : Conducted at 0–25°C to minimize side reactions (e.g., over-sulfonylation).
  • Amidation : Requires elevated temperatures (40–60°C) to achieve complete conversion.

Purification and Crystallization Techniques

Crystallization Protocols

Crystallization is critical for obtaining high-purity this compound. The patent outlines a method using dichloromethane and n-heptane:

  • Solution Preparation : The crude product is dissolved in DCM (50 mg/mL).
  • Antisolvent Addition : n-Heptane is added at a 1:1.5–1:10 volumetric ratio to induce crystallization.
  • Slurry Formation : The mixture is stirred for 2–4 hours, then filtered and dried under vacuum.

This method achieves >99% purity, with a recovery rate of 70–80%.

Chromatographic Purification

For intermediates prone to impurities, silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) is employed. The EPO document reports using trityl-protected intermediates to simplify purification, with deprotection achieved via acidic hydrolysis.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies and their performance metrics:

Method Starting Material Yield (%) Purity (%) Key Advantage
Direct Sulfonylation (2S)-Pyrrolidine-2-carboxamide 65–85 95–98 Short reaction time
Intermediate Alkylation Fluorophenylsulfonyl-pyrrolidine 70–90 99+ Avoids sulfonylation bottlenecks
Nickel-Catalyzed Alkynyl precursors 50–70 90–95 Radical-based selectivity

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents Molecular Features Potential Applications/Notes
(2S)-1-(Thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (Target Compound) Thiophene-2-sulfonyl group, (S)-pyrrolidine-2-carboxamide Chiral center (C2), heteroaromatic sulfonamide Enhanced electronic interactions due to thiophene; potential CNS activity
(±)-2-Allyl-N-(4-chlorophenyl)pyrrolidine-1-sulfonamide (S1) 4-Chlorophenyl sulfonamide, allyl-pyrrolidine Racemic mixture, non-carboxamide backbone Synthesized via Pd-catalyzed carboamination; possible intermediates for drug discovery
(S)-N-(2-Benzoylphenyl)-1-(2-fluorobenzyl)pyrrolidine-2-carboxamide (4) 2-Fluorobenzyl group, benzoylphenyl carboxamide Fluorine substituent for metabolic stability Methanesulfonyl chloride-mediated synthesis; fluorinated analogs often improve bioavailability
(2S)-1-(4-Chlorophenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]pyrrolidine-2-carboxamide 4-Chlorophenylsulfonyl, 2-methoxyphenylmethyl Dual halogen and methoxy substituents CAS 956240-11-2; ZINC3245921; potential kinase inhibitor candidate
RCSB PDB 1TS Ligand 3-Chloro-4-methoxybenzenesulfonamido, carbamimidoylphenyl Highly complex structure with multiple aromatic and carbamoyl groups Atom count: 81; chiral centers: 2; likely designed for high-affinity protein binding

Biological Activity

(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide is a sulfonyl-containing pyrrolidine derivative with potential applications in medicinal chemistry. This compound features a thiophene ring attached to a sulfonyl group, which is further linked to a pyrrolidine ring with a carboxamide functional group. The specific stereochemistry indicated by the (2S) configuration plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate biological pathways through:

  • Enzyme Inhibition : It can inhibit specific enzymes, which may lead to therapeutic effects in diseases where these enzymes are overactive.
  • Receptor Modulation : The compound may act as an antagonist or agonist at certain receptors, influencing signal transduction pathways.

Research Findings

Recent studies have highlighted several potential biological activities of this compound:

  • Anticancer Activity : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. Its mechanism might involve the inhibition of key signaling pathways that promote cell proliferation.
  • Anti-inflammatory Properties : The compound has been explored for its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes. Selective COX-2 inhibitors are known to reduce inflammation with fewer gastrointestinal side effects compared to non-selective inhibitors .
  • Glucokinase Activation : There is evidence suggesting that derivatives of this compound could act as glucokinase activators, potentially beneficial in managing diabetes and metabolic disorders by regulating glucose homeostasis .

Case Study 1: Anticancer Activity

In a study assessing the cytotoxic effects of this compound on breast cancer cell lines, the compound demonstrated significant inhibition of cell growth with an IC50 value in the low micromolar range. Mechanistic studies revealed that the compound induced apoptosis through activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Research investigating the anti-inflammatory potential of this compound showed that it effectively reduced prostaglandin E2 levels in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent. The inhibition of COX-2 was confirmed through enzyme assays, supporting its therapeutic application in inflammatory diseases.

Comparison with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer, anti-inflammatory
(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-thiolStructurePotential antioxidant activity
(2S)-1-(thiophene-2-sulfonyl)pyrrolidine-2-sulfoneStructureInvestigated for enzyme inhibition

Q & A

Q. What computational models predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADMET Prediction : Tools like SwissADME estimate logP (~1.8), aqueous solubility (-3.2 LogS), and blood-brain barrier penetration (low).
  • CYP450 Inhibition : Molecular dynamics simulations (e.g., Desmond) identify interactions with CYP3A4/2D6 isoforms.
  • Metabolite Identification : In silico metabolism (GLORYx) predicts hydroxylation at the thiophene ring and pyrrolidine N-dealkylation .

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